
2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide involves the inhibition of specific enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and proliferation. Additionally, this compound has been shown to modulate the activity of certain enzymes in the brain, which may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide are dependent on its mechanism of action. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anti-tumor effects. It has also been shown to modulate the activity of certain enzymes in the brain, which may contribute to its potential therapeutic effects for neurological disorders. Additionally, this compound has been shown to inhibit the production of certain cytokines, which may contribute to its potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide in lab experiments include its potential applications in various scientific research fields, its ability to inhibit specific enzymes, and its potential therapeutic effects for various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for specific reaction conditions for its synthesis.
Direcciones Futuras
For the research on 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide include further investigation of its potential therapeutic effects for neurological disorders and cancer, the development of more efficient synthesis methods, and the exploration of its potential applications in other scientific research fields. Additionally, the investigation of the structure-activity relationship of this compound may lead to the development of more potent and selective inhibitors of specific enzymes.
Métodos De Síntesis
The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide involves the reaction of isonicotinoyl chloride with 2,2,2-trifluoroethylamine in the presence of tetrahydrofuran. The reaction mixture is then heated, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of the product is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has shown potential applications in various scientific research fields. It has been studied as a potential anti-tumor agent due to its ability to inhibit cancer cell growth. It has also been investigated as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease due to its ability to modulate the activity of certain enzymes in the brain. Additionally, this compound has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of certain cytokines.
Propiedades
IUPAC Name |
2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)7-17-11(18)8-1-3-16-10(5-8)20-9-2-4-19-6-9/h1,3,5,9H,2,4,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKOHIQOFUYBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2426001.png)
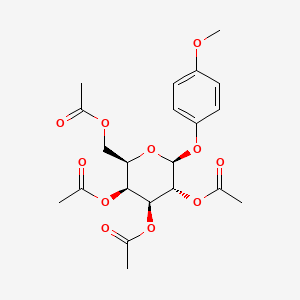



![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)
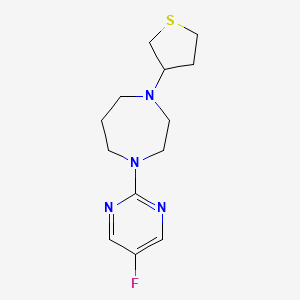
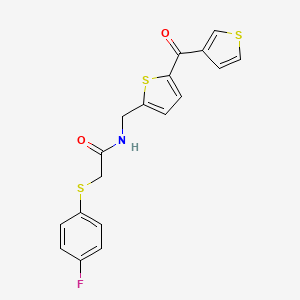
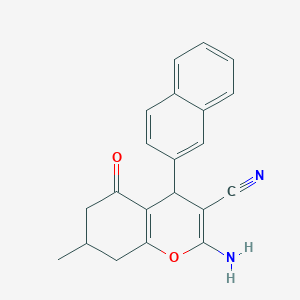
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2426016.png)
![3-((4-Bromophenyl)sulfonyl)-5-(4-(2,4-dimethylphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2426020.png)
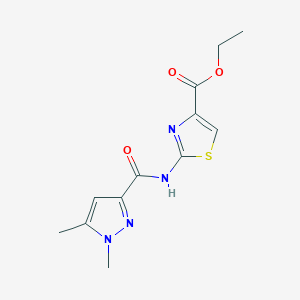
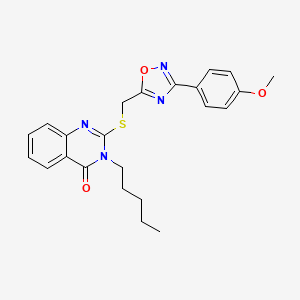
![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2426023.png)